

Refining Z-360 treatment schedules for optimal efficacy

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Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968

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Z-360 Technical Support Center

Welcome to the **Z-360** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing **Z-360** treatment schedules for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is **Z-360** and what is its primary mechanism of action?

A1: **Z-360**, also known as Nastorazepide, is an orally active, selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.^[1] Its primary mechanism of action involves binding to the CCK2 receptor with high affinity (K_i value of 0.47 nM), thereby blocking the downstream signaling pathways activated by gastrin.^{[1][2]} This inhibition can suppress tumor growth, in part by inhibiting gastrin-induced anti-apoptotic effects.^[1] **Z-360** has been shown to inhibit the production of interleukin-1 β (IL-1 β), ephrin B1, vascular endothelial growth factor (VEGF), and hypoxia-inducible factor-1 α (HIF-1 α), as well as reduce the phosphorylation of Akt and NR2B.^[1]

Q2: What are the recommended starting doses for preclinical in vivo studies?

A2: For preclinical studies in mice, oral administration of **Z-360** has been shown to be effective in a range of 10-100 mg/kg, administered once daily.[1] In a subcutaneous xenograft model using MiaPaCa2 cells, a 21-day treatment schedule at these doses significantly inhibited tumor growth in a dose-dependent manner.[1]

Q3: How should **Z-360** be prepared for oral administration in animal models?

A3: For in vivo experiments, it is recommended to prepare the working solution of **Z-360** fresh on the day of use. A common vehicle for oral gavage is a formulation of 10% DMSO and 90% (20% SBE- β -CD in Saline).[1] To prepare, add each solvent sequentially. If you observe any precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: Can **Z-360** be used in combination with other therapeutic agents?

A4: Yes, **Z-360** has been investigated in combination with the chemotherapeutic agent gemcitabine for the treatment of pancreatic cancer.[2][3][4][5] Preclinical studies have shown that the combination of **Z-360** and gemcitabine can significantly inhibit tumor growth and prolong survival in pancreatic carcinoma xenograft models compared to either agent alone.[2]

Q5: What is the rationale for combining **Z-360** with gemcitabine?

A5: In vitro and in vivo studies have demonstrated that gemcitabine treatment can induce the expression of the CCK2/gastrin receptor in pancreatic cancer cells.[5] This suggests that gemcitabine may sensitize the cancer cells to the action of **Z-360**. Furthermore, gemcitabine has been shown to increase the expression of VEGF, a factor associated with poor prognosis, while **Z-360** can suppress this gemcitabine-induced VEGF expression.[5]

Troubleshooting Guides

Issue	Potential Cause	Recommended Solution
Poor solubility of Z-360 during preparation for in vitro assays.	Z-360 is a lipophilic compound with low aqueous solubility.	Prepare a stock solution in a suitable organic solvent such as DMSO. For aqueous-based assays, ensure the final concentration of the organic solvent is low and does not affect the experimental system. For persistent issues, consider using solubilizing agents like cyclodextrins. [6]
Inconsistent tumor growth inhibition in xenograft models.	- Improper preparation or administration of Z-360.- Variability in tumor cell implantation.- Development of resistance.	- Ensure Z-360 is fully dissolved and administered consistently (e.g., same time each day).- Standardize the number of cells and injection technique for tumor implantation.- Monitor for potential resistance mechanisms and consider combination therapies.
Unexpected toxicity or adverse events in animal models.	- High dose of Z-360.- Interaction with other administered compounds.- Vehicle-related toxicity.	- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.- When used in combination, evaluate the toxicity of each agent alone and in combination.- Include a vehicle-only control group to assess any effects of the delivery formulation.
Difficulty in observing synergistic effects with gemcitabine.	- Suboptimal dosing schedule or sequence of administration.- Insufficient expression of	- Experiment with different administration schedules, such as pre-treatment with

CCK2 receptor in the cancer cell line.

gemcitabine to upregulate the CCK2 receptor before administering Z-360.- Confirm the expression of the CCK2 receptor in your cell line of interest before initiating combination studies.

Data Presentation

Table 1: Preclinical Dosing of **Z-360** in Pancreatic Cancer Mouse Models

Model	Cell Line	Dose (Oral)	Schedule	Observed Effect	Reference
Subcutaneous Xenograft	MiaPaCa2	10, 30, 100 mg/kg	Once daily for 21 days	Dose-dependent inhibition of tumor growth (16.5%, 39.6%, and 41.7% inhibition, respectively).	[1]
Subcutaneous Xenograft	PANC-1	Not specified	Not specified	No suppression of tumor growth as monotherapy.	[1]
Orthotopic Xenograft	PANC-1	Not specified	Not specified	Inhibition of tumor growth when combined with Gemcitabine.	[1]

Table 2: Clinical Dosing of **Z-360** in Combination with Gemcitabine for Metastatic Pancreatic Cancer

Study Phase	Z-360 Dose (Oral)	Gemcitabine Dose	Schedule	Primary Endpoint	Reference
Phase II	60 mg, 120 mg, 240 mg	1000 mg/m ²	Z-360 twice daily with each gemcitabine cycle.	Overall Survival (OS)	[3]
Phase Ib/IIa	120 mg, 240 mg	1000 mg/m ²	Z-360 twice daily concurrently with standard gemcitabine dose.	Safety and Pharmacokinetics	[4]

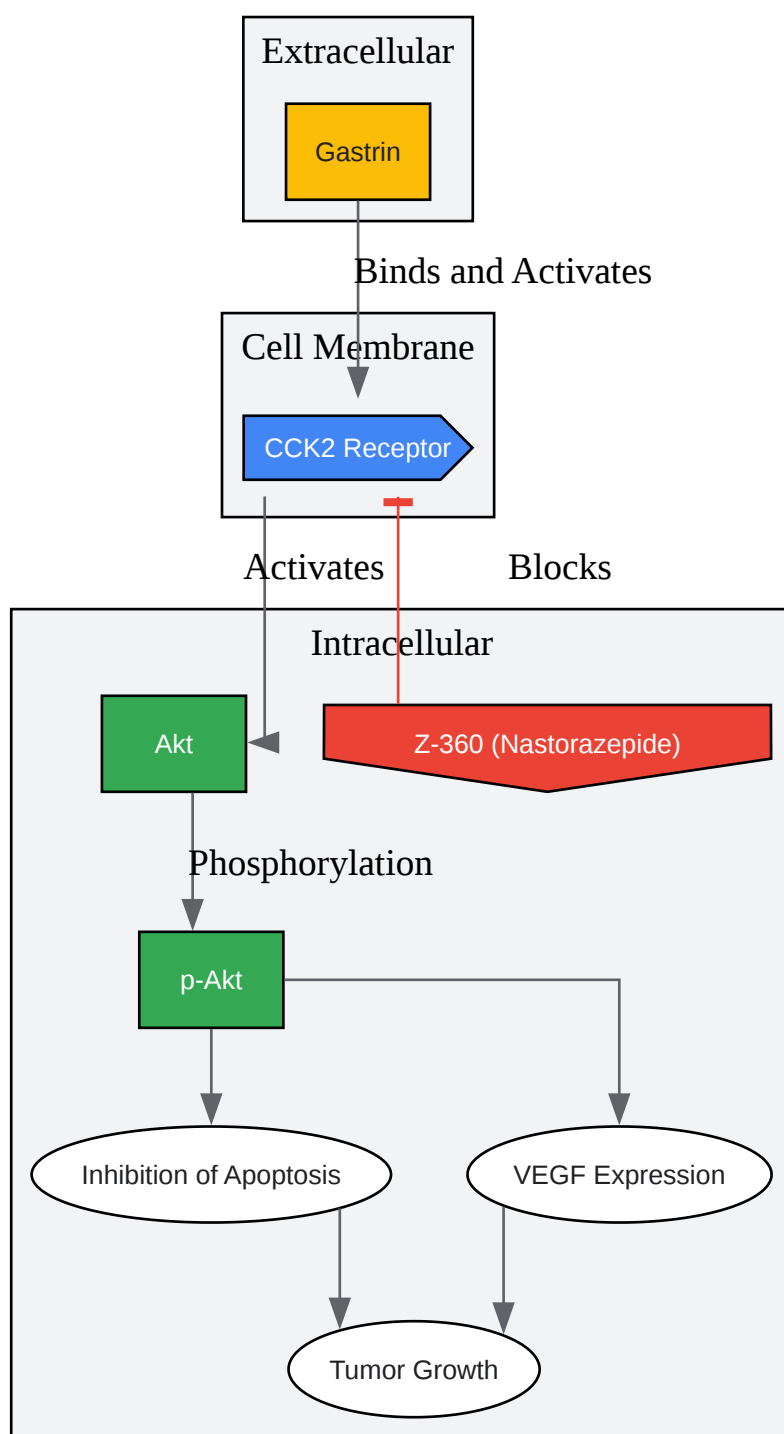
Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

- **Cell Culture:** Culture human pancreatic adenocarcinoma cells (e.g., MiaPaCa2) under standard conditions.
- **Tumor Implantation:** Subcutaneously inject a suspension of tumor cells (e.g., 5×10^6 cells in 0.1 mL of serum-free medium) into the flank of immunocompromised mice (e.g., nude mice).
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).
- **Treatment Initiation:** When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Z-360 Preparation:** Prepare **Z-360** in a vehicle of 10% DMSO and 90% (20% SBE- β -CD in Saline) for oral administration. Prepare fresh daily.

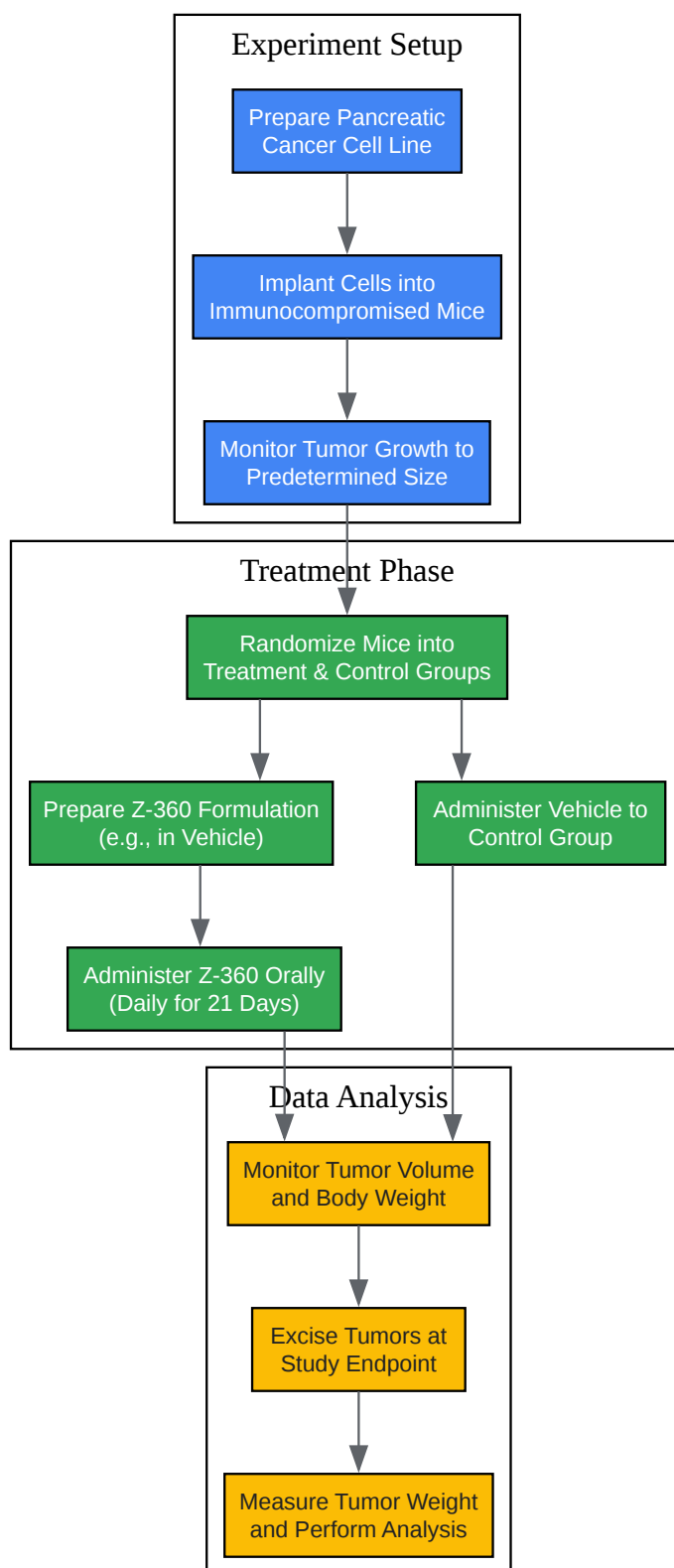
- Administration: Administer **Z-360** orally (e.g., at 10, 30, or 100 mg/kg) once daily for the duration of the study (e.g., 21 days). The control group should receive the vehicle only.
- Data Collection: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations



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Caption: **Z-360** mechanism of action.



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Caption: In vivo xenograft study workflow.

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